Target Selectivity Divergence: PAR-4 Antagonism Versus PDE7 Inhibition Across N-Substituted Analogs
Within the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide series, N-substituent identity is the primary determinant of target engagement. The N-cyclopropyl analog (CP-015356, CAS 2649084-28-4) is explicitly characterized as a selective, reversible, and competitive antagonist of protease-activated receptor-4 (PAR-4) with high affinity . In contrast, the N-(3-chlorophenyl) analog is described as a PDE7 inhibitor that modulates intracellular cAMP levels . While direct PAR-4 or PDE7 activity data for the N-tert-butyl compound have not been published, the divergence between the two closest characterized analogs demonstrates that N-substitution redirects pharmacology. The tert-butyl group, being sterically larger and more lipophilic than cyclopropyl, is predicted to further shift selectivity, potentially toward targets preferring hydrophobic pockets [1].
| Evidence Dimension | Primary pharmacological target (reported) |
|---|---|
| Target Compound Data | N-tert-butyl analog: No published target activity data available |
| Comparator Or Baseline | N-cyclopropyl analog: PAR-4 antagonist (competitive, reversible, high affinity); N-(3-chlorophenyl) analog: PDE7 inhibitor |
| Quantified Difference | Qualitative target shift: PAR-4 → PDE7 upon changing N-substituent from cyclopropyl to 3-chlorophenyl; tert-butyl predicted to confer distinct selectivity |
| Conditions | Inferred from vendor-reported pharmacology; no head-to-head assay data at identical conditions |
Why This Matters
Procurement decisions for SAR campaigns must treat N-substituted analogs as pharmacologically distinct entities; the tert-butyl variant cannot be assumed to recapitulate PAR-4 or PDE7 activity without experimental validation.
- [1] ChemAxon/MarvinSketch. Predicted logP and steric parameters for N-tert-butyl vs. N-cyclopropyl analogs. 2026. View Source
